molecular formula C13H14N2O2 B2641002 5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one CAS No. 214144-17-9

5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one

Cat. No. B2641002
M. Wt: 230.267
InChI Key: QUGAYZSPDUEXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. THPP is a member of the pyrrolopyrrole family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Biological Activity and Medicinal Chemistry

The compound and its derivatives are recognized for their significance in medicinal chemistry and biological activities. They have been studied for their potential as ligands for receptors and for exhibiting various biological effects. For example, 1‐Alkyl‐2,3,5‐triaryl‐1H‐pyrroles were tested for estrogen receptor (ER) binding and inhibition of tumor cell growth, showing higher stability and exclusive ERα binding without ERβ interaction. These compounds exhibited a hormonal profile of partial agonists at ERα, indicating their potential role in targeting estrogen receptors in various therapeutic contexts (Schäfer et al., 2011).

Synthetic Chemistry and Material Science

The chemical is actively researched in the field of synthetic chemistry for the synthesis of novel compounds with potential biological activities. For instance, novel derivatives were synthesized and characterized, with some demonstrating significant in vitro anti-inflammatory activity, and others showing potency toward antimicrobial and antifungal activity (Veeranna et al., 2022). Furthermore, the chemical structure and reactions involving this compound have been studied, leading to the creation of novel systems and derivatives with potential applications in medicinal chemistry and material science (Abe et al., 1990).

Corrosion Inhibition

Compounds in this category have also been investigated for their corrosion inhibition properties. Research demonstrated that certain derivatives acted as effective corrosion inhibitors for mild steel in acidic conditions, showcasing the versatility of these compounds in industrial applications (Verma et al., 2015).

properties

IUPAC Name

2-(2-hydroxyphenyl)-3a-methyl-3,4,6,6a-tetrahydropyrrolo[2,3-b]pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13-6-9(8-4-2-3-5-10(8)16)14-12(13)15-11(17)7-13/h2-5,12,16H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGAYZSPDUEXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=NC1NC(=O)C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one

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